molecular formula C17H32N6O5 B12368393 Acetyl Dipeptide-3 Aminohexanoate

Acetyl Dipeptide-3 Aminohexanoate

Cat. No.: B12368393
M. Wt: 400.5 g/mol
InChI Key: QOBKQDFOBQKKKV-AAEUAGOBSA-N
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Description

Acetyl Dipeptide-3 Aminohexanoate, also known under the trade name Bodyfensine®, is a tripeptide that enhances the skin’s natural defense mechanisms against harmful microbes. It stimulates the production of peptides called defensins, which are responsible for the first line of antimicrobial protection of the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl Dipeptide-3 Aminohexanoate is synthesized through a combinatorial chemistry approach. The compound is the reaction product of acetic acid and Dipeptide-3 with 6-aminohexanoic acid . The synthetic route involves the acetylation of the dipeptide, followed by the incorporation of the aminohexanoic acid moiety.

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Acetyl Dipeptide-3 Aminohexanoate primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions

The synthesis of this compound involves common peptide synthesis reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions, and trifluoroacetic acid (TFA) for cleavage from the resin .

Major Products Formed

The major product formed from the synthesis of this compound is the tripeptide itself, with the sequence Ac-Arg-Ala-Ahx-OH .

Scientific Research Applications

Acetyl Dipeptide-3 Aminohexanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Acetyl Hexapeptide-8: Known for its anti-wrinkle properties.

    Palmitoyl Pentapeptide-4: Used in anti-aging formulations.

    Copper Tripeptide-1: Known for its wound healing and anti-inflammatory effects.

Uniqueness

Acetyl Dipeptide-3 Aminohexanoate is unique in its ability to specifically stimulate the production of beta-defensins, which are crucial for the skin’s antimicrobial defense. This makes it particularly effective in applications aimed at enhancing the skin’s natural barrier against microbial invasion .

Properties

Molecular Formula

C17H32N6O5

Molecular Weight

400.5 g/mol

IUPAC Name

(2S)-2-[6-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]propanoic acid

InChI

InChI=1S/C17H32N6O5/c1-11(16(27)28)22-14(25)8-4-3-5-9-20-15(26)13(23-12(2)24)7-6-10-21-17(18)19/h11,13H,3-10H2,1-2H3,(H,20,26)(H,22,25)(H,23,24)(H,27,28)(H4,18,19,21)/t11-,13-/m0/s1

InChI Key

QOBKQDFOBQKKKV-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)CCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

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